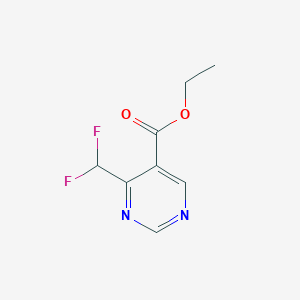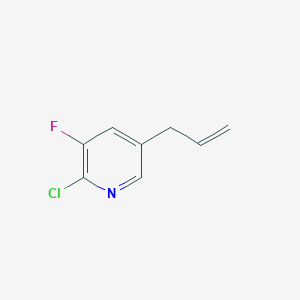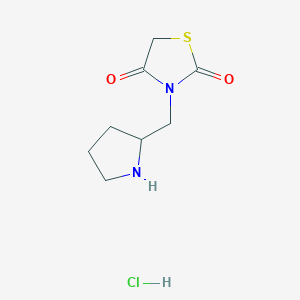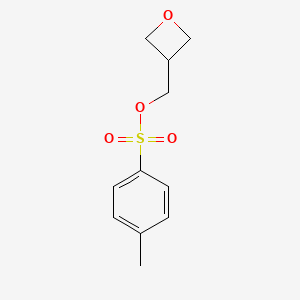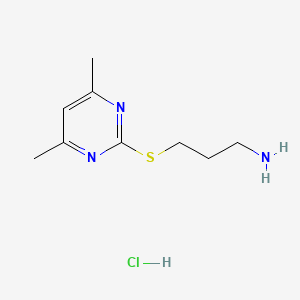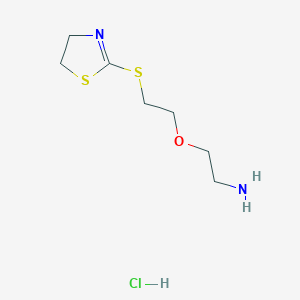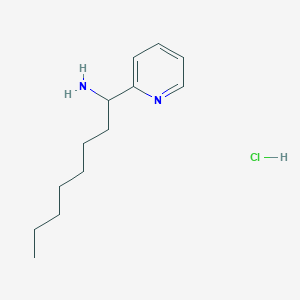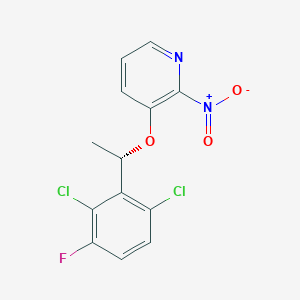
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine
概述
描述
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine, or (S)-DCFPEN, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the nitropyridine family and is characterized by a unique molecular structure and a wide range of chemical reactivity.
科学研究应用
(S)-DCFPEN has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as a catalyst for the formation of carbon-carbon bonds, and as a ligand for the coordination of metal ions. Additionally, (S)-DCFPEN has been used to study the effects of nitroaromatic compounds on biological systems, as well as the effects of metal ions on the reactivity of nitroaromatic compounds.
作用机制
The mechanism of action of (S)-DCFPEN is not well understood. However, it is believed that the nitro group in (S)-DCFPEN increases the rate of electron transfer, allowing it to act as a catalyst in the formation of carbon-carbon bonds. Additionally, the presence of the 2,6-dichloro-3-fluorophenyl group allows (S)-DCFPEN to coordinate with metal ions, which may influence its reactivity.
生化和生理效应
(S)-DCFPEN has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to changes in the metabolism of drugs and other compounds. Additionally, (S)-DCFPEN has been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of certain diseases.
实验室实验的优点和局限性
(S)-DCFPEN has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize, and its reactivity can be easily modified by the addition of metal ions. Additionally, (S)-DCFPEN is relatively non-toxic and can be used in a variety of biological systems. However, (S)-DCFPEN is susceptible to hydrolysis, which can limit its usefulness in certain experiments.
未来方向
Given the potential applications of (S)-DCFPEN, there are several potential future directions for research. These include further studies of its mechanism of action, potential applications in drug synthesis and delivery, and the development of more efficient synthesis methods. Additionally, further studies of its biochemical and physiological effects could lead to the development of new treatments for various diseases. Finally, (S)-DCFPEN could be used to study the effects of nitroaromatic compounds on biological systems, as well as the effects of metal ions on the reactivity of nitroaromatic compounds.
属性
IUPAC Name |
3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDOUCIQKWTGJY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

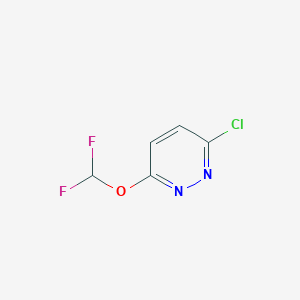
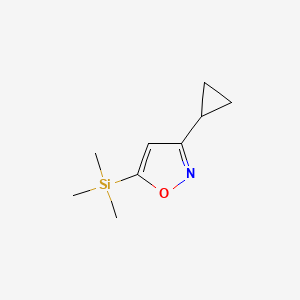
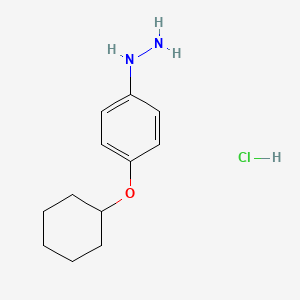
![6-methyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1457999.png)
![[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1458000.png)
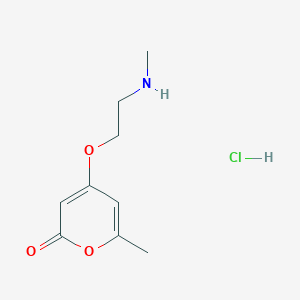
![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1458006.png)
